5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- [3-(1-Methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate
- 4-Amino-2-styrylquinoline
- Bisdemethoxycurcumin
Uniqueness
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(1-methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12-5-3-2-4-7(12)9-8(10(13)14)11-6-15-9/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
BQYVBUJVRLJWCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C(N=CO2)C(=O)O |
Origin of Product |
United States |
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